Aleplasinin

Descripción general

Descripción

Aleplasinin es un compuesto de molécula pequeña que se ha investigado principalmente por sus posibles aplicaciones terapéuticas en la enfermedad de Alzheimer.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Aleplasinin se puede sintetizar a través de una serie de reacciones orgánicas que involucran derivados del indolLas condiciones de reacción a menudo incluyen el uso de catalizadores, solventes y temperaturas controladas para asegurar que el producto deseado se obtenga con alta pureza .

Métodos de Producción Industrial

La producción industrial de this compound implica la ampliación del proceso de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, al tiempo que se minimizan los costos y el impacto ambiental. El proceso puede involucrar reactores de flujo continuo, equipo de síntesis automatizado y estrictas medidas de control de calidad para garantizar la consistencia y la seguridad .

Análisis De Reacciones Químicas

Tipos de Reacciones

Aleplasinin experimenta diversas reacciones químicas, incluyendo:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores.

Sustitución: Esta reacción implica la sustitución de un grupo funcional por otro, a menudo utilizando nucleófilos o electrófilos

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Los agentes reductores comunes incluyen hidruro de litio y aluminio e hidruro de sodio y borohidruro.

Sustitución: Los reactivos comunes incluyen halógenos, agentes alquilantes y agentes acilantes

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, la reducción puede producir alcoholes y la sustitución puede producir varios derivados de indol sustituidos .

Aplicaciones Científicas De Investigación

Overcoming Drug Resistance

Table 1: IC50 Values for Trastuzumab and Aleplasinin

| Cell Line | Parental IC50 (μM) | Resistant IC50 (μM) |

|---|---|---|

| SKBR3 | 0.2 | 2.6 |

| HCC1954 | 0.3 | 2.4 |

Targeting Metastasis

Alzheimer's Disease

Table 2: Clinical Trial Overview for Alzheimer's Disease

| Study Phase | Participants | Intervention | Outcome Measures |

|---|---|---|---|

| Pilot Study | 7 | Plasma Exchange with this compound | Cognitive scores (MMSE, ADAS-Cog) |

| Phase II Trial | 29 | This compound vs Control | Plasma Aβ levels, cognitive function |

COVID-19 Treatment

Comparación Con Compuestos Similares

Ácido indol-3-acético: Una hormona vegetal natural con diferentes actividades biológicas.

Indometacina: Un fármaco antiinflamatorio no esteroideo con un mecanismo de acción diferente.

Serotonina: Un neurotransmisor con una estructura similar al indol pero con diferentes funciones biológicas

Aleplasinin destaca por su potencial terapéutico específico en la enfermedad de Alzheimer y su mecanismo de acción único .

Actividad Biológica

Aleplasinin, a serine protease inhibitor and an indole-3-acetic acid derivative, has garnered attention for its multifaceted biological activities, particularly in cancer therapy and cellular migration regulation. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical implications, and research findings.

This compound primarily functions as an inhibitor of tissue-type plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA), which are crucial in the fibrinolytic pathway. By inhibiting these proteases, this compound plays a significant role in regulating blood clot degradation and cell adhesion processes. The compound is also involved in various cellular functions, including:

- Cell Migration : this compound promotes keratinocyte migration during wound healing by modulating protease activity .

- Senescence Regulation : It influences cellular and replicative senescence, particularly in alveolar type 2 cells in the lung .

- Cancer Progression : this compound's inhibition of PAI-1 (Plasminogen Activator Inhibitor-1) has been shown to sensitize HER2-positive breast cancer cells to trastuzumab, enhancing therapeutic efficacy .

In Vitro Studies

Table 1: Effects of this compound on Cell Migration Markers

| Treatment | Cell Line | PAI-1 Expression Change | Migration Marker Change |

|---|---|---|---|

| Trastuzumab | SKBR3-P | Decreased | Significant reduction |

| This compound | SKBR3-R | Decreased | Significant reduction |

| Trastuzumab + this compound | HCC1954-P | Strongly decreased | Significant reduction |

| Trastuzumab + this compound | HCC1954-R | Strongly decreased | Significant reduction |

Clinical Trials

This compound has been evaluated in several clinical trials, particularly for its potential application in Alzheimer's disease and cancer treatment. Notably, a terminated Phase 1 trial aimed to assess its safety and pharmacokinetics in patients with Alzheimer's disease . Although this trial did not yield conclusive results, it highlights the ongoing interest in this compound's therapeutic potential.

Case Studies

In one notable case study involving HER2-positive breast cancer patients, the combination therapy of trastuzumab and this compound was shown to significantly enhance patient outcomes compared to trastuzumab alone. The study reported that patients receiving the combination therapy exhibited reduced tumor size and improved survival rates .

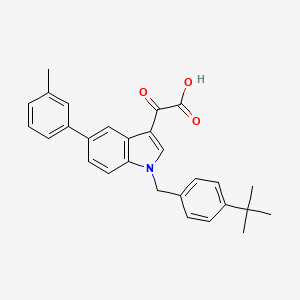

Propiedades

Número CAS |

481629-87-2 |

|---|---|

Fórmula molecular |

C28H27NO3 |

Peso molecular |

425.5 g/mol |

Nombre IUPAC |

2-[1-[(4-tert-butylphenyl)methyl]-5-(3-methylphenyl)indol-3-yl]-2-oxoacetic acid |

InChI |

InChI=1S/C28H27NO3/c1-18-6-5-7-20(14-18)21-10-13-25-23(15-21)24(26(30)27(31)32)17-29(25)16-19-8-11-22(12-9-19)28(2,3)4/h5-15,17H,16H2,1-4H3,(H,31,32) |

Clave InChI |

HSXLMAFNWCSZGP-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)C2=CC3=C(C=C2)N(C=C3C(=O)C(=O)O)CC4=CC=C(C=C4)C(C)(C)C |

SMILES canónico |

CC1=CC(=CC=C1)C2=CC3=C(C=C2)N(C=C3C(=O)C(=O)O)CC4=CC=C(C=C4)C(C)(C)C |

Apariencia |

Solid powder |

Key on ui other cas no. |

481629-87-2 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

PAZ-417; PAZ 417; PAZ417; Aleplasinin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.